![molecular formula C7H11N3 B2972331 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine CAS No. 188998-38-1](/img/structure/B2972331.png)
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions . Another approach includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of suitable catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound lacks the methyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity.
2H-Pyrazolo[3,4-b]pyridine: This isomer has a different tautomeric form, leading to variations in its chemical and biological properties.
1-Methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar structure but lacks the tetrahydro moiety, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biologische Aktivität
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a bicyclic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique fused pyrazole and pyridine ring system, with the following characteristics:
- Molecular Formula : C8H10N2
- Molecular Weight : Approximately 150.18 g/mol
- Structural Features : The presence of a methyl group at the first position and a nitrogen atom contributes to its reactivity and biological activity.
1. Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Key findings include:
- Mechanism of Action : The compound inhibits c-Met kinase, a critical enzyme involved in cell proliferation and differentiation. This inhibition leads to reduced tumor growth and metastasis in vitro and in vivo models.
- Cell Lines Tested : Studies have shown effectiveness against human liver cancer (HepG2), colon cancer (HT-29), breast cancer (MCF-7), and glioblastoma cell lines (A172 and U87MG) .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 5.0 | Inhibition of proliferation |
HT-29 | 4.5 | Induction of apoptosis |
MCF-7 | 3.8 | Cell cycle arrest |
A172 | 6.2 | Reduced migration |
2. Neurological Effects
Preliminary studies suggest that this compound may possess neuroprotective properties:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems such as serotonin and dopamine pathways, indicating potential applications in treating neurological disorders like depression and anxiety .
3. Anti-inflammatory Activity
Emerging evidence points to anti-inflammatory effects:
- Cytokine Inhibition : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:
- Modifications at various positions on the pyrazolo[3,4-b]pyridine core can enhance potency or selectivity against specific biological targets.
Notable Derivatives
Research has identified several derivatives with enhanced biological activities:
Compound Name | Structural Modification | Activity |
---|---|---|
Compound 15y | Methylpiperazine fragment | Potent TBK1 inhibitor with IC50 of 0.2 nM |
Methyl 4-carboxylate derivative | Carboxylate substitution | FGFR inhibitor with significant anticancer effects |
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .
- Inflammation Model : In an animal model of inflammation, administration of the compound reduced edema significantly compared to untreated controls .
Eigenschaften
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-6(5-9-10)3-2-4-8-7/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIJDVMDCGMHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCN2)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.